molecular formula C14H16O6 B14250860 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate CAS No. 208984-13-8

1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate

Cat. No.: B14250860
CAS No.: 208984-13-8
M. Wt: 280.27 g/mol
InChI Key: KKTHPTFQXNBZRN-VIFPVBQESA-N
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Description

1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups. It is a derivative of propane and contains three carboxylate groups, making it a tricarboxylate ester. The presence of a phenyl group and two methyl groups adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized derivatives.

Scientific Research Applications

1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl 2-phenylpropane-1,2-dicarboxylate: Lacks one carboxylate group compared to the tricarboxylate.

    1,1-Dimethyl 2-phenylpropane-1,1,2,3-tetracarboxylate: Contains an additional carboxylate group.

Uniqueness

1,1-Dimethyl 2-phenyl (2S)-propane-1,1,2-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

208984-13-8

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

1-O,1-O-dimethyl 2-O-phenyl (2S)-propane-1,1,2-tricarboxylate

InChI

InChI=1S/C14H16O6/c1-9(11(13(16)18-2)14(17)19-3)12(15)20-10-7-5-4-6-8-10/h4-9,11H,1-3H3/t9-/m0/s1

InChI Key

KKTHPTFQXNBZRN-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C(C(=O)OC)C(=O)OC)C(=O)OC1=CC=CC=C1

Origin of Product

United States

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